molecular formula C14H16F3NO4 B3100335 Boc-D-2,4,5-trifluorophenylalanine CAS No. 1367740-01-9

Boc-D-2,4,5-trifluorophenylalanine

Cat. No.: B3100335
CAS No.: 1367740-01-9
M. Wt: 319.28 g/mol
InChI Key: FTWHJNNFVISGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-2,4,5-trifluorophenylalanine is a fluorinated derivative of phenylalanine, an amino acid. The compound is characterized by the presence of three fluorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-2,4,5-trifluorophenylalanine typically involves multiple steps, starting from a suitable precursor. One common approach is the biocatalytic retrosynthesis, which integrates biocatalytic steps to achieve the desired product. This method offers advantages such as milder reaction conditions and reduced environmental impact . The synthetic routes often include steps like reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are likely employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-D-2,4,5-trifluorophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated phenylalanine derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Boc-D-2,4,5-trifluorophenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-D-2,4,5-trifluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atoms can enhance the stability of the molecule and affect its interactions with other biomolecules. In the case of its use as a precursor for sitagliptin, the compound undergoes further chemical transformations to yield the active drug, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), thereby regulating blood sugar levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-2,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of certain pharmaceuticals and in the study of protein structure and function .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHJNNFVISGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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